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Introduction

JNJ-78306358 is a first-in-class, T-cell redirecting bispecific antibody (bsAb) developed by
Janssen for the treatment of advanced-stage solid tumors.[1] This guide provides an in-depth
overview of its core mechanism of action in T-cells, supported by preclinical and clinical data.
The content is structured to offer a technical resource for professionals in the field of immuno-
oncology.

Core Mechanism of Action

JNJ-78306358 is an IgG1 bispecific antibody that operates by physically linking T-cells to tumor
cells, thereby initiating a targeted cytotoxic immune response.[2] This is achieved through its
dual-binding specificity:

e Tumor-Associated Antigen (TAA) Targeting: One arm of the antibody binds with high affinity
to Human Leukocyte Antigen-G (HLA-G), a non-classical major histocompatibility class |
molecule.[1] HLA-G is an immune checkpoint that is normally expressed at the maternal-fetal
interface but is also found on the surface of various solid tumors, where it contributes to
immune evasion.[1][3]

o T-Cell Engagement: The other arm of the antibody targets the CD3 epsilon (CD3¢g) subunit of
the T-cell receptor (TCR) complex on T-lymphocytes.[1][3]
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This simultaneous binding to HLA-G on a tumor cell and CD3 on a T-cell creates an artificial
immune synapse.[2] This cross-linkage potently activates the T-cell, leading to the targeted
killing of the HLA-G-expressing tumor cell through the release of cytotoxic granules.[2][3]
Additionally, INJ-78306358 may also contribute to mitigating the immunosuppressive tumor
microenvironment by blocking the interaction of HLA-G with its inhibitory receptors.[4]

Quantitative Data Summary

The preclinical efficacy of INJ-78306358 has been quantified through various in vitro and in
vivo studies. The following tables summarize the key quantitative data on its binding affinity and
cytotoxic potency.

Parameter Target Value
Binding Affinity (KD) HLA-G (Tumor Cell) ~13 pM
CD3e (T-Cell) ~22nM

Table 1: Binding Affinity of JINJ-78306358 to its Targets.[1]

Assay Cell Lines EC50 Range
In Vitro T-Cell Mediated Endogenous HLA-G-

o _ _ 10.4 - 442.3 pM
Cytotoxicity expressing tumor cell lines

Table 2: In Vitro Cytotoxic Potency of JNJ-78306358.[1][5]

Signaling Pathway and Mechanism of Action

The engagement of the CD3 complex by JNJ-78306358 initiates a cascade of intracellular
signaling events within the T-cell that mirror conventional T-cell activation. This leads to
cytokine production, T-cell proliferation, and ultimately, tumor cell lysis.
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Caption: Mechanism of Action of JNJ-78306358.
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Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical and
clinical evaluation of JNJ-78306358.

In Vitro T-Cell Mediated Cytotoxicity Assay

This assay quantifies the ability of INJ-78306358 to induce T-cell killing of HLA-G-expressing
tumor cells.

1. Cell Preparation:

o Target Cells: HLA-G-expressing tumor cell lines are cultured and harvested. A control cell
line lacking HLA-G expression is also prepared.

» Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated pan-T cells
are used as effector cells.

2. Assay Procedure:

o Target cells are seeded in 96-well plates.

o Effector cells are added to the wells at a specified effector-to-target (E:T) ratio.
e JNJ-78306358 is added in a serial dilution to determine a dose-response curve.
e The plates are incubated for a defined period (e.g., 48-72 hours).

3. Data Analysis:

o Cell viability is assessed using methods such as luminescence-based assays (e.g., CellTiter-
Glo®) or by counting viable cells via flow cytometry.

e The percentage of specific cytotoxicity is calculated for each concentration of the antibody.

e The EC50 value, the concentration of the antibody that induces 50% of the maximum
cytotoxic response, is determined from the dose-response curve.

T-Cell Activation and Proliferation Assay

This assay measures the activation and proliferation of T-cells in response to JNJ-78306358-
mediated engagement with target cells.

1. Experimental Setup:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The assay is set up similarly to the cytotoxicity assay, with co-culture of target and effector
cells in the presence of JNJ-78306358.

2. T-Cell Activation Marker Analysis (Flow Cytometry):

 After incubation, cells are harvested and stained with fluorescently labeled antibodies
against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25,
CD69, HLA-DR).

e The percentage of activated T-cells (e.g., CD25+/CD8+) is quantified using a flow cytometer.

3. T-Cell Proliferation Analysis:

» Proliferation can be assessed by intracellular staining for the proliferation marker Ki67 and
analysis by flow cytometry.

» Alternatively, T-cells can be labeled with a proliferation-tracking dye (e.g., CFSE) before the
assay. The dilution of the dye, as measured by flow cytometry, indicates cell division.

Cytokine Release Assay

This assay quantifies the release of cytokines from T-cells upon activation by JNJ-78306358.
1. Sample Collection:

o Supernatants from the co-culture of target and effector cells with INJ-78306358 are collected
at various time points.
 In clinical studies, patient serum samples are collected before and after treatment.

2. Cytokine Measurement:

e The concentrations of various cytokines (e.g., IFN-y, IL-6, IL-10, TNF-a) in the supernatants
or serum are measured using a multiplex immunoassay platform, such as Meso Scale
Discovery (MSD).

3. Data Analysis:

o The levels of each cytokine are quantified and compared between different treatment
conditions or time points to assess the cytokine release profile.

Experimental and Clinical Workflow
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The evaluation of INJ-78306358 follows a standard preclinical and clinical development path to
assess its efficacy and safety.
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Caption: Preclinical to Clinical Workflow for JINJ-78306358.

Clinical Findings and Implications

In a Phase 1 dose-escalation study, JNJ-78306358 demonstrated pharmacodynamic effects
consistent with its mechanism of action, including peripheral T-cell activation and a dose-
dependent increase in serum cytokines such as IFNy, IL-6, and IL-10.[2] The treatment was
associated with cytokine release syndrome (CRS), a known on-target toxicity of T-cell engaging
therapies.[2][6] These findings confirm the translation of the preclinical mechanism of action to
human subjects and highlight the importance of monitoring and managing CRS in patients
receiving this class of therapy.

Conclusion

JNJ-78306358 represents a targeted immunotherapy that leverages the cytotoxic potential of T-
cells to combat HLA-G-expressing solid tumors. Its mechanism of action, centered on the
formation of an artificial immune synapse between T-cells and tumor cells, has been validated
through a series of in vitro, in vivo, and early clinical studies. The quantitative data on its
potency and the detailed understanding of its effects on T-cell biology provide a strong rationale
for its continued investigation as a potential cancer therapeutic. This guide has summarized the
core technical aspects of JNJ-78306358's T-cell engaging mechanism, offering a foundational
resource for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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